2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate
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Overview
Description
2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzoic acid and is characterized by the presence of chlorophenyl and carbamoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-chlorophenol in the presence of a carbamoylating agent. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include thionyl chloride, which acts as a chlorinating agent, and carbamoyl chloride, which provides the carbamoyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Similar in structure but lacks the carbamoyloxy group.
2-Chlorophenyl cyclopentyl ketone: Contains a cyclopentyl group instead of the benzoate moiety.
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid: Features a furan ring instead of the benzoate structure.
Uniqueness
2-Chlorophenyl 2-(carbamoyloxy)-5-chlorobenzoate is unique due to the presence of both chlorophenyl and carbamoyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88599-52-4 |
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Molecular Formula |
C14H9Cl2NO4 |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c15-8-5-6-11(21-14(17)19)9(7-8)13(18)20-12-4-2-1-3-10(12)16/h1-7H,(H2,17,19) |
InChI Key |
MNBRKNOTTKHJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N)Cl |
Origin of Product |
United States |
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